N-Methyl Riociguat is a chemical compound related to Riociguat, which is primarily used in the treatment of pulmonary hypertension. This compound is classified as a soluble guanylate cyclase stimulator, acting on the nitric oxide signaling pathway to induce vasodilation. The synthesis of N-Methyl Riociguat involves specific chemical reactions that transform precursor compounds into the final product, making it an important intermediate in the production of Riociguat.
N-Methyl Riociguat is derived from Riociguat, which itself is a potent stimulator of soluble guanylate cyclase. This classification places N-Methyl Riociguat within a broader category of compounds that modulate nitric oxide signaling, which plays a critical role in various physiological processes, including vascular relaxation and blood pressure regulation.
The synthesis of N-Methyl Riociguat typically involves a series of chemical reactions starting from 2-aminomalononitrile. The process includes:
N-Methyl Riociguat has a complex molecular structure characterized by multiple functional groups. The molecular formula is CHNO with a molecular weight of approximately 422.42 g/mol. Its structure includes:
The structural formula can be represented as follows:
The key reactions involved in the synthesis of N-Methyl Riociguat include:
N-Methyl Riociguat acts primarily through its stimulation of soluble guanylate cyclase. This mechanism involves:
This dual action leads to vasodilation and reduced pulmonary arterial pressure, making it effective for treating conditions like pulmonary arterial hypertension .
N-Methyl Riociguat exhibits several notable physical and chemical properties:
N-Methyl Riociguat has significant applications in scientific research and pharmacology:
N-Methyl Riociguat (CAS: 2920299-23-4) is systematically named as methyl (4-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)(methyl)carbamate [7]. Its molecular formula is C₂₁H₂₁FN₈O₂ (MW: 436.44 g/mol), featuring a complex polyheterocyclic architecture. Key structural components include:
X-ray crystallography confirms a near-planar conformation between the pyrimidine and pyrazolopyridine rings, facilitating π-stacking interactions. The fluorobenzyl group adopts a perpendicular orientation, optimizing hydrophobic packing in biological targets [10].
Table 1: Key Molecular Descriptors of N-Methyl Riociguat
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁FN₈O₂ |
Molecular Weight | 436.44 g/mol |
CAS Number | 2920299-23-4 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 11 |
Topological Polar Surface Area | 117 Ų |
LogP (Calculated) | 2.8 |
Semi-empirical PM7 quantum mechanical calculations reveal that N-Methyl Riociguat adopts a low-energy conformation with a heat of formation of -12.225 kcal/mol [8]. Key dynamics include:
Innovative routes utilize transaminase enzymes to install chiral centers in early intermediates. For example:
The synthesis hinges on two critical intermediates:1. 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine (III)- Synthesized via Pinner reaction from nitrile precursor (82% yield)- Characterized by ν(C≡N) absorption loss at 2200 cm⁻¹ and amidine NH₂ IR stretch at 3400 cm⁻¹ [3]
Table 2: Comparison of Synthetic Methods for Key Steps
Step | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Pyrazole ring cyclization | Cu₂O catalysis, 110°C, DMF | 89% | Avoids organostannanes [2] |
Pyrimidine annulation | NaOMe/THF, 140°C | 78% | Single-step, no chromatography [6] |
N-Methylation | HCO₂H/NaBH₄, 25°C | 92% | No genotoxic alkylating agents [3] |
The convergent synthesis concludes with cyclization between II and III under basic conditions (NaOMe/toluene, 140°C), forming the pyrimidine ring in a single step [6].
Systematic SAR reveals:
N-Methyl Riociguat (vs. desmethyl Riociguat):
Table 3: Bioactivity Comparison of N-Methyl vs. Parent Riociguat
Parameter | N-Methyl Riociguat | Riociguat |
---|---|---|
sGC Stimulation EC₅₀ | 0.11 μM | 0.08 μM |
cGMP Elevation (PAH cells) | 12.2-fold | 13.1-fold |
CYP3A4 Inhibition IC₅₀ | 48 μM | 9 μM |
Plasma Protein Binding | 95% | 95% |
Calculated logD₇.₄ | 2.1 | 1.8 |
Note: sGC = soluble guanylate cyclase; cGMP = cyclic guanosine monophosphate
The N-methyl group strategically blocks metabolic oxidation at the carbamate nitrogen, reducing first-pass metabolism and increasing oral bioavailability in preclinical models [9].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: